1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The pyrazole ring and sulfonyl group contribute to the compound’s overall activity by enhancing its binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole can be compared with other indole derivatives and pyrazole-containing compounds. Similar compounds include:
1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride: This compound shares the pyrazole and fluorophenyl groups but lacks the sulfonyl and indole components.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
N-arylsulfonyl-3-acetylindole: An indole derivative with antiviral and anticancer properties.
Properties
Molecular Formula |
C19H18FN3O2S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H18FN3O2S/c1-13-19(14(2)23(21-13)17-9-7-16(20)8-10-17)26(24,25)22-12-11-15-5-3-4-6-18(15)22/h3-10H,11-12H2,1-2H3 |
InChI Key |
SXCHGUIMMNOZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.